2-{[1-(2,4-Difluorophenyl)ethyl]amino}acetamide
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Overview
Description
2-{[1-(2,4-Difluorophenyl)ethyl]amino}acetamide is an organic compound with the molecular formula C10H12F2N2O It is characterized by the presence of a difluorophenyl group attached to an ethylaminoacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(2,4-Difluorophenyl)ethyl]amino}acetamide typically involves the reaction of 2,4-difluoroacetophenone with ethylamine, followed by the addition of acetamide. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
2-{[1-(2,4-Difluorophenyl)ethyl]amino}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Halogen substitution reactions can occur, leading to the formation of different fluorinated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like chlorine or bromine are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various fluorinated amides and amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-{[1-(2,4-Difluorophenyl)ethyl]amino}acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[1-(2,4-Difluorophenyl)ethyl]amino}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group enhances its binding affinity and specificity, leading to the modulation of biological pathways. This compound may inhibit or activate certain enzymes, thereby exerting its effects .
Comparison with Similar Compounds
Similar Compounds
Ethanone, 1-(2,4-difluorophenyl)-: Similar in structure but differs in functional groups.
N-arylsulfonyl-3-acetylindole derivatives: Share some structural similarities but have different biological activities.
Uniqueness
2-{[1-(2,4-Difluorophenyl)ethyl]amino}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H12F2N2O |
---|---|
Molecular Weight |
214.21 g/mol |
IUPAC Name |
2-[1-(2,4-difluorophenyl)ethylamino]acetamide |
InChI |
InChI=1S/C10H12F2N2O/c1-6(14-5-10(13)15)8-3-2-7(11)4-9(8)12/h2-4,6,14H,5H2,1H3,(H2,13,15) |
InChI Key |
WUNQCAAQOVIVJH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=C(C=C1)F)F)NCC(=O)N |
Origin of Product |
United States |
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